2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-13-9-10-15(11-14(13)2)22-18(28)12-26-21(29)27-17-8-6-5-7-16(17)23-19(25(3)4)20(27)24-26/h5-11H,12H2,1-4H3,(H,22,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVVVIIBKWQXJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA. This means that the compound inserts itself between the base pairs of the DNA double helix, disrupting its structure and function.
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA double helix. This can disrupt the normal functioning of the DNA, including replication and transcription processes, which can lead to cell death.
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can disrupt the normal functioning of the DNA, including replication and transcription processes. This can lead to cell death, particularly in cancer cells, making the compound potentially useful as an anticancer agent.
Pharmacokinetics
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been evaluated for itsADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The result of the compound’s action is the disruption of normal DNA functioning, which can lead to cell death. This makes the compound potentially useful as an anticancer agent. In particular, it has been shown to have anti-proliferative effects against HepG2, HCT-116, and MCF-7 cells.
Biologische Aktivität
The compound 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide is a novel organic molecule that combines a triazole and quinoxaline framework. This structural combination suggests potential biological activities due to the presence of various functional groups. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 362.4 g/mol . The compound features a dimethylamino group and an acetamide linkage, which are often associated with significant pharmacological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
Research indicates that derivatives of triazolo[4,3-a]quinoxalines exhibit a range of biological activities including:
- Antitumor Activity : Compounds similar to this structure have shown significant antitumor effects in various cancer cell lines.
- Antimicrobial Properties : The triazolo[4,3-a]quinoxaline framework is known for its antimicrobial potential.
- Antidepressant Effects : Certain derivatives have been linked to reduced immobility in behavioral models, suggesting antidepressant activity.
Case Studies
-
Antitumor Efficacy
A study evaluated the cytotoxicity of triazolo[4,3-a]quinoxaline derivatives against the A375 melanoma cell line. Among the tested compounds, those with modifications in position 1 and 4 demonstrated reduced cell viability at concentrations as low as 10 µM , indicating promising antitumor activity.Compound Cell Viability (%) at 10 µM Compound A 6% Compound B 50% Compound C 33% -
Adenosine Receptor Binding
Several studies have shown that triazolo[4,3-a]quinoxalines bind selectively to adenosine receptors (A1 and A2). For instance, one compound demonstrated an IC50 of 28 nM at the A1 receptor and 21 nM at the A2 receptor, suggesting its potential as a non-xanthine adenosine antagonist.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Modulation : The dimethylamino group enhances binding affinity to adenosine receptors.
- Cell Cycle Inhibition : Compounds with similar structures have been shown to interfere with cell cycle progression in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some triazolo[4,3-a]quinoxaline derivatives induce ROS production leading to apoptosis in tumor cells.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide?
- Methodology : Synthesis typically involves multi-step reactions:
Core formation : Cyclization of quinoxaline precursors with triazole intermediates under reflux conditions (e.g., acetic acid, 80–100°C) .
Functionalization : Introduction of the dimethylamino group via nucleophilic substitution or coupling reactions. Acetamide linkage is formed using carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the triazoloquinoxaline core and 3,4-dimethylphenylamine .
- Validation : Reaction progress is monitored via TLC, and purity is confirmed by HPLC (>95%) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z ~462.2) .
- HPLC : Quantifies purity (>95%) and detects impurities using C18 columns with acetonitrile/water gradients .
Q. What are the primary biological activities reported for triazoloquinoxaline derivatives?
- Key Findings :
- Anticancer Activity : Inhibition of kinases (e.g., EGFR, VEGFR) with IC values in low micromolar ranges .
- Antimicrobial Effects : Gram-positive bacteria (e.g., S. aureus) show sensitivity due to membrane disruption .
- Anti-inflammatory Potential : COX-2 inhibition observed in vitro (e.g., 60–70% inhibition at 10 µM) .
Advanced Research Questions
Q. How do structural modifications (e.g., dimethylamino vs. methoxy groups) influence biological activity?
- SAR Insights :
- Dimethylamino Group : Enhances solubility and bioavailability via basic nitrogen, improving cellular uptake. Substitution at the 4-position on the triazole ring increases kinase binding affinity .
- 3,4-Dimethylphenyl Moiety : Hydrophobic interactions with protein pockets (e.g., ATP-binding sites) improve selectivity for cancer targets .
- Data Table :
| Substituent | Activity (IC, µM) | Target |
|---|---|---|
| -OCH | 12.5 ± 1.2 | COX-2 |
| -N(CH) | 5.8 ± 0.9 | EGFR |
Q. What experimental strategies resolve contradictions in reported IC values across studies?
- Approaches :
Standardized Assays : Use uniform protocols (e.g., MTT for cytotoxicity, fluorogenic substrates for enzyme inhibition) .
Control Compounds : Include reference inhibitors (e.g., Erlotinib for EGFR) to validate assay conditions .
Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to account for variability in cell lines (e.g., HeLa vs. MCF-7) .
Q. How can computational modeling guide target identification for this compound?
- Methods :
- Molecular Docking : AutoDock Vina predicts binding modes to kinases (e.g., quinoxaline core interacts with hinge region of EGFR) .
- Pharmacophore Mapping : Identifies essential features (e.g., hydrogen bond donors, aromatic rings) for COX-2 inhibition .
- ADMET Prediction : SwissADME assesses pharmacokinetic properties (e.g., logP ~3.2, moderate BBB permeability) .
Q. What strategies optimize in vivo efficacy while minimizing toxicity?
- Preclinical Approaches :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility and reduce hepatic toxicity .
- Nanocarrier Systems : Encapsulate in PEGylated liposomes to improve tumor targeting (e.g., 20–30% higher accumulation vs. free drug) .
- Toxicogenomics : RNA-seq identifies off-target effects (e.g., CYP3A4 induction) to refine dosing regimens .
Data Interpretation & Validation
Q. How should researchers validate off-target effects observed in high-throughput screens?
- Validation Workflow :
Counter-Screens : Test against unrelated targets (e.g., GPCRs) to confirm specificity .
CRISPR Knockout : Eliminate suspected off-target proteins (e.g., AKT1) to assess contribution to cytotoxicity .
Biophysical Assays : Surface plasmon resonance (SPR) measures direct binding kinetics (e.g., K < 1 µM for EGFR) .
Q. What are the limitations of current stability studies, and how can they be addressed?
- Challenges :
- pH-Dependent Degradation : Hydrolysis of the acetamide bond in acidic conditions (e.g., gastric fluid) .
- Oxidative Stress : Quinoxaline core susceptibility to ROS in hepatic microsomes .
- Solutions :
- Forced Degradation Studies : Expose to HCl/NaOH/HO to identify degradation products via LC-MS .
- Stabilizers : Co-formulate with antioxidants (e.g., ascorbic acid) to enhance shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
